molecular formula C8H5BrClFO2 B15091172 3-Bromo-2-chloro-6-fluorophenylacetic acid CAS No. 1003608-92-1

3-Bromo-2-chloro-6-fluorophenylacetic acid

Cat. No.: B15091172
CAS No.: 1003608-92-1
M. Wt: 267.48 g/mol
InChI Key: LWCLWDPXBFTRFV-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro-: is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-6-fluorobenzeneacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent purification steps. The use of advanced techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Chemistry: Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the design of new drugs and therapeutic agents due to its unique structural features.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its halogenated structure makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

  • Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-
  • Benzeneacetic acid, 2-bromo-6-chloro-3-cyano-
  • Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-

Uniqueness: Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- is unique due to its specific substitution pattern on the benzene ring. The combination of bromine, chlorine, and fluorine atoms in this particular arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1003608-92-1

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

2-(3-bromo-2-chloro-6-fluorophenyl)acetic acid

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

LWCLWDPXBFTRFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)Cl)Br

Origin of Product

United States

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